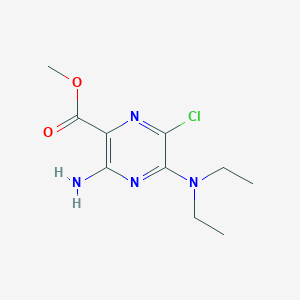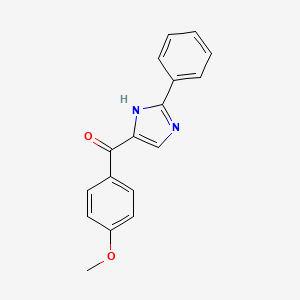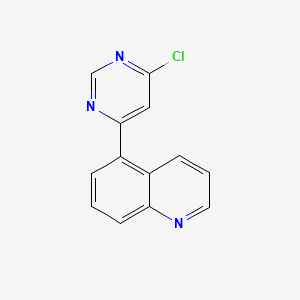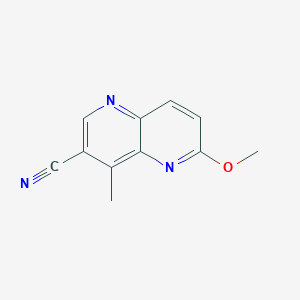
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring fused with an oxadiazole ring, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a ligand for various biological receptors, potentially influencing cellular signaling pathways.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as a GPBAR1 agonist, the compound binds to the receptor, inducing conformational changes that activate downstream signaling pathways. This activation can lead to various physiological effects, such as the regulation of glucose and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds share the oxadiazole ring but differ in the substituents attached to the ring, leading to variations in their biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups or additional rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Uniqueness
5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-6-9-5(11-10-6)4-1-2-8-3-4/h4,8H,1-3H2,(H2,7,10) |
Clave InChI |
QSNWWJBZUJBMJX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)




![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)







